

Application Notes & Protocols: Synthesis of Humanized Galacto-Oligosaccharides (hGOS) via Enzymatic Transgalactosylation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	Galactosyl-lactose					
Cat. No.:	B1165524	Get Quote				

For Researchers, Scientists, and Drug Development Professionals

Application Note: Leveraging Transgalactosylation for Humanized GOS Synthesis

Galacto-oligosaccharides (GOS) are recognized prebiotics that selectively promote the growth of beneficial gut bacteria, such as Bifidobacteria and Lactobacilli.[1][2] These functional ingredients are typically produced from lactose through the enzymatic action of β -galactosidases. The process involves a key reaction known as transgalactosylation, where a galactose unit is transferred from lactose to an acceptor molecule.[2][3] In standard GOS production, lactose itself serves as the primary acceptor, leading to the formation of various oligosaccharides, including **galactosyl-lactose** (a trisaccharide).[1][4][5]

Human Milk Oligosaccharides (HMOs) are a complex and vital component of human breast milk, playing a crucial role in shaping the infant gut microbiome and immune system.[3][6] To more closely mimic the structure and function of HMOs, researchers have developed "humanized" galacto-oligosaccharides (hGOS). A defining feature of many HMOs and, consequently, hGOS is the presence of N-acetyl-lactosamine (LacNAc; Gal-β-1,4-GlcNAc) core structures.[3][6]

The synthesis of hGOS is achieved by strategically modifying the enzymatic transgalactosylation process. Instead of relying solely on lactose as the acceptor, N-



acetylglucosamine (GlcNAc) is introduced into the reaction.[6][7] Specialized enzymes, such as β -hexosyl transferase from Hamamotoa (Sporobolomyces) singularis or certain β -galactosidases, catalyze the regio-selective transfer of a galactose moiety from lactose (the donor) to GlcNAc (the acceptor).[6][7] This targeted synthesis yields LacNAc and LacNAc-containing oligosaccharides, which are structurally more analogous to HMOs than standard GOS.[3][7] These hGOS are of significant interest for applications in advanced infant nutrition and therapeutics aimed at modulating the gut microbiota.[4][8]

Data Presentation: Synthesis Parameters and Yields

The efficiency and product profile of hGOS synthesis are highly dependent on the enzyme source and reaction conditions. The following tables summarize quantitative data from relevant studies.

Table 1: Comparison of Microbial Enzyme Sources for GOS and hGOS Synthesis



Enzyme Source Organism	Enzyme Type	Substrate(s	Major Products	Max. Yield (%)	Reference(s
Lactobacill us plantarum	β- Galactosida se	Lactose	GOS $(\beta-1\rightarrow6,$ $\beta-1\rightarrow3)$	44.3% (w/w)	[1]
Hamamotoa singularis	β-Hexosyl Transferase	Lactose, GlcNAc	hGOS (LacNAc, Gal-LacNAc)	Not specified	[6][7]
Metagenomic Library (BgaP412)	β- Galactosidas e	Lactose	GOS (Trisaccharid es)	46.6% (w/w)	[9]
Bacillus circulans	β- Galactosidas e	Lactose, GlcNAc	LacNAc, GOS	40% (GlcNAc- oligosacchari des)	[3]
Lactobacillus reuteri	β- Galactosidas e	Lactose	GOS	~40%	[3]
Streptococcu s thermophilus	β- Galactosidas e	Lactose	GOS	17.8% (w/w)	[10]

| Aspergillus oryzae | β -Galactosidase | Lactose | GOS | ~50% |[11] |

Table 2: Optimized Reaction Conditions for Enzymatic GOS/hGOS Synthesis



Parameter	Value	Enzyme Source	Product	Reference(s)
Initial Lactose Conc.	30-40% (w/v)	Metagenome / L. plantarum	GOS	[1][9]
Initial Substrate Conc.	205 g/L Lactose	L. reuteri	GOS	[12]
Temperature	35 - 55°C	Various	GOS/hGOS	[1][9][13]
рН	6.8 - 7.5	Various	GOS/hGOS	[9][10][13]
Reaction Time	5 - 10 hours	Various	GOS/hGOS	[1][9][10]

| Enzyme Concentration | 3 - 15 U/mL | Various | GOS/hGOS |[5][14] |

Experimental Protocols

Protocol: Enzymatic Synthesis of Humanized GOS (hGOS)

Objective: To synthesize LacNAc-enriched GOS (hGOS) from lactose and N-acetylglucosamine (GlcNAc) using a β -galactosidase or β -hexosyl transferase with high transgalactosylation activity.

Materials:

- Lactose monohydrate
- N-acetylglucosamine (GlcNAc)
- β-galactosidase or β-hexosyl transferase (e.g., from Bacillus circulans or expressed from Hamamotoa singularis)[3][7]
- Sodium phosphate buffer (50 mM, pH 7.0)
- Deionized water
- Heating block or water bath



Reaction tubes

Methodology:

- Substrate Preparation: Prepare a concentrated stock solution of the substrates by dissolving lactose and GlcNAc in 50 mM sodium phosphate buffer (pH 7.0). A typical starting concentration can be 0.5 M for each substrate.[3] Warm the buffer slightly to aid dissolution.
- Enzyme Preparation: Prepare a solution of the enzyme in the same phosphate buffer. The required concentration will depend on the specific activity of the enzyme preparation (e.g., 5-10 U/mL of reaction mixture).[10]
- Reaction Initiation: In a reaction tube, combine the substrate solution with the enzyme solution to initiate the reaction. For example, mix 900 μ L of the substrate solution with 100 μ L of the enzyme solution.
- Incubation: Incubate the reaction mixture at the optimal temperature for the chosen enzyme (e.g., 40-50°C) with gentle agitation for a predetermined time course (e.g., 1 to 12 hours).[9]
- Time-Course Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 12 hours), withdraw a small aliquot (e.g., 50 μ L) of the reaction mixture.
- Reaction Termination: Immediately terminate the enzymatic reaction in the aliquot by heat inactivation. A common method is to heat the sample at 100°C for 5-10 minutes.[15]
- Sample Storage: Store the heat-inactivated samples at -20°C until analysis.

Protocol: Analysis of hGOS Products by HPAEC-PAD

Objective: To separate and quantify the reaction products, including residual monosaccharides, lactose, LacNAc, and other hGOS.

Materials:

- Heat-inactivated reaction samples
- Deionized water (HPLC grade)



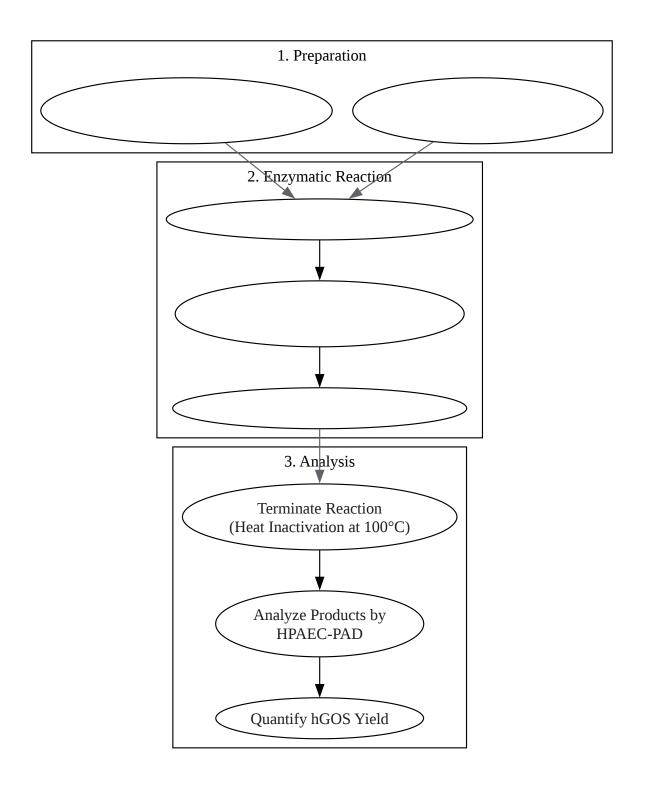
- Syringe filters (0.2 μm)
- HPAEC-PAD system (e.g., Dionex) equipped with a carbohydrate column (e.g., CarboPac series)
- Mobile phase eluents (e.g., Sodium hydroxide, Sodium acetate)

Methodology:

- Sample Preparation: Thaw the reaction samples. Dilute them appropriately with HPLC-grade deionized water (e.g., 1:400 dilution) to fall within the linear range of the detector.[14]
- Filtration: Filter the diluted samples through a 0.2 μm syringe filter to remove any particulates.
- Chromatographic Analysis:
 - Inject the filtered sample into the HPAEC-PAD system.
 - Perform the separation using a suitable gradient of the mobile phase. The exact gradient
 of sodium hydroxide and sodium acetate will depend on the specific column and the range
 of oligosaccharides to be separated.
 - Detection is achieved via pulsed amperometry, which is highly sensitive for carbohydrates.
- Quantification: Identify and quantify the peaks corresponding to glucose, galactose, lactose, GlcNAc, LacNAc, and higher oligosaccharides by comparing their retention times and peak areas to those of known standards.

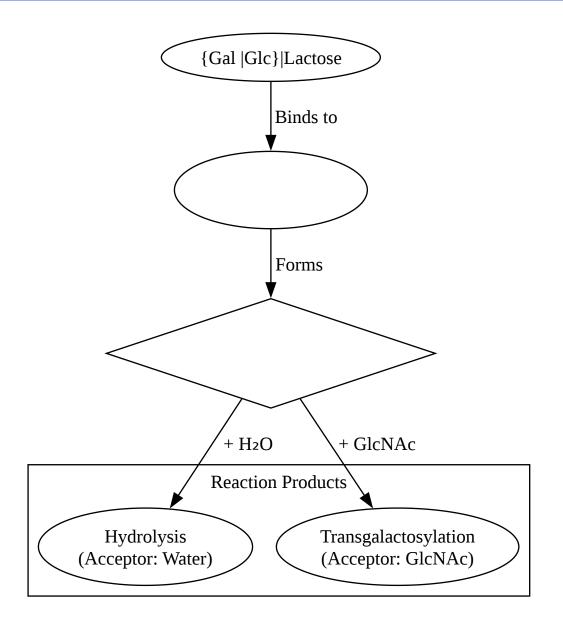
Visualizations: Workflows and Mechanisms





Click to download full resolution via product page





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. researchgate.net [researchgate.net]

Methodological & Application





- 2. Synthesis of β-Galactooligosaccharides from Lactose Using Microbial β-Galactosidases -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nature and biosynthesis of galacto-oligosaccharides related to oligosaccharides in human breast milk PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gram-scale chemical synthesis of galactosyllactoses and their impact on infant gut microbiota in vitro - Organic & Biomolecular Chemistry (RSC Publishing)
 DOI:10.1039/D3OB02069J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Safety and Modulatory Effects of Humanized Galacto-Oligosaccharides on the Gut Microbiome [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Gram-scale chemical synthesis of galactosyllactoses and their impact on infant gut microbiota in vitro PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic synthesis of galacto-oligosaccharides in an organic-aqueous biphasic system by a novel β-galactosidase from a metagenomic library PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production of β-galactosidase from streptococcus thermophilus for galactooligosaccharides synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: Synthesis of Humanized Galacto-Oligosaccharides (hGOS) via Enzymatic Transgalactosylation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1165524#how-cangalactosyl-lactose-be-used-in-the-synthesis-of-humanized-galacto-oligosaccharides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com